molecular formula C7H14ClNO2 B2847137 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride CAS No. 2172436-07-4

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride

Cat. No.: B2847137
CAS No.: 2172436-07-4
M. Wt: 179.64
InChI Key: ZOUOJAMRWXLNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride is a chemical compound that belongs to the class of oxolanes. This compound is characterized by the presence of an aminomethyl group attached to a dimethyloxolanone ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride typically involves the reaction of 4,4-dimethyloxolan-2-one with aminomethyl reagents under controlled conditions. One common method involves the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride is unique due to its specific ring structure and the presence of the aminomethyl group.

Properties

IUPAC Name

5-(aminomethyl)-4,4-dimethyloxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)3-6(9)10-5(7)4-8;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUOJAMRWXLNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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